2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide

Nitric oxide synthase inhibition Neuroprotection Fluorinated indazole SAR

2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3) is a synthetic, fluorinated indazole-3-acetamide derivative with molecular formula C18H18FN3O and molecular weight 311.4 g/mol. The compound incorporates a 5-fluoro-1H-indazole core linked via an acetamide bridge to a 3-phenylpropyl side chain.

Molecular Formula C18H18FN3O
Molecular Weight 311.36
CAS No. 1421491-53-3
Cat. No. B2761590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide
CAS1421491-53-3
Molecular FormulaC18H18FN3O
Molecular Weight311.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)CC2=C3C=C(C=CC3=NN2)F
InChIInChI=1S/C18H18FN3O/c19-14-8-9-16-15(11-14)17(22-21-16)12-18(23)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,23)(H,21,22)
InChIKeyIRUIIJUAGZYWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3): Chemical Identity and Structural Classification


2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3) is a synthetic, fluorinated indazole-3-acetamide derivative with molecular formula C18H18FN3O and molecular weight 311.4 g/mol . The compound incorporates a 5-fluoro-1H-indazole core linked via an acetamide bridge to a 3-phenylpropyl side chain. Indazole is recognized as a phenol bioisostere with superior lipophilicity and reduced susceptibility to Phase I and II metabolism . The 5-fluoro substitution on the indazole ring is a structural feature associated with enhanced metabolic stability and altered kinase selectivity profiles within the broader indazole chemotype [1]. This compound belongs to a class of indazole derivatives under investigation for kinase inhibition, anti-inflammatory, and antitumor applications .

Why In-Class Indazole Acetamides Cannot Be Interchanged with 2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide


Within the indazole-3-acetamide chemotype, even minor structural modifications produce substantial differences in molecular recognition, target engagement, and pharmacokinetic behavior. The 5-fluoro substitution on the indazole ring alters the electron distribution of the heterocyclic core, directly influencing hydrogen-bonding capacity and π-stacking interactions with kinase hinge regions and hydrophobic pockets [1]. The 3-phenylpropyl side chain of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide provides a specific lipophilic footprint and chain length that differs from close analogs bearing phenoxyethyl (CAS 1421498-58-9) or simple methyl (CAS 1787840-50-9) substituents at the amide nitrogen. Published structure-activity relationship (SAR) data on fluorinated indazoles demonstrates that fluorination of the aromatic ring increases inhibitory potency and NOS-II isoform selectivity compared to non-fluorinated analogs, confirming that the presence and position of fluorine are non-interchangeable determinants of biological activity [1]. Furthermore, indazole functions as a phenol bioisostere with intrinsically lower Phase I/II metabolic clearance, meaning that substituting an indazole-containing compound with a phenol-based analog would predictably alter metabolic stability and in vivo half-life . These structural distinctions make indiscriminate substitution among indazole-3-acetamide analogs unreliable for achieving reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3) Relative to Structural Analogs


Fluorination-Driven Enhancement of NOS-II Inhibitory Potency: Class-Level Evidence from Fluorinated Indazole Series

In a published series of 14 fluorinated indazoles evaluated as nitric oxide synthase (NOS) inhibitors, fluorination of the aromatic indazole ring produced a measurable increase in inhibitory potency and NOS-II versus NOS-I selectivity. Compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83% at a single concentration, while compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) achieved 80% NOS-II inhibition with no detectable effect on NOS-I activity [1]. By comparison, the non-fluorinated parent compounds 7-nitro-1H-indazole (1) and 3-bromo-7-nitro-1H-indazole (2) served as baseline controls in the same study and exhibited lower potency and selectivity. Although 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide was not directly tested in this study, its 5-fluoro substitution pattern is consistent with the fluorination strategy shown to enhance NOS-II inhibitory activity within this chemotype [1].

Nitric oxide synthase inhibition Neuroprotection Fluorinated indazole SAR

Indazole-3-acetamide Scaffold Recognition Across the Kinase Inhibitor Patent Landscape

The US patent US-9163007-B2 (AbbVie Inc.) discloses 5-substituted indazoles as inhibitors of a broad kinase panel including GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 [1]. Although this patent focuses on substitution at the indazole 5-position rather than the 3-position acetamide linkage present in 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide, it establishes that the indazole heterocycle is a privileged scaffold for multi-kinase engagement. Separately, patent US-8648069 (also AbbVie) further substantiates 5-substituted indazoles as kinase inhibitors targeting the same kinase panel [2]. The 3-acetamide substitution pattern represents a complementary vector for kinase hinge-region binding, distinct from the 5-substitution strategy, and may offer alternative kinase selectivity profiles.

Kinase inhibition GSK-3 JAK ROCK Indazole patent mapping

Phenol Bioisostere Advantage: Predicted Metabolic Stability Differentiation of the Indazole Core

Indazole is a well-established bioisostere of phenol that offers two key physicochemical advantages: increased lipophilicity and reduced susceptibility to Phase I (oxidative) and Phase II (conjugation) metabolism . The 5-fluoro substituent on the indazole ring of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide further blocks a primary site of oxidative metabolism (para-hydroxylation), which is a common clearance pathway for unsubstituted phenyl-containing compounds. Compared to a hypothetical phenol-based analog (e.g., a 4-hydroxyphenyl acetamide equivalent), the indazole-3-acetamide scaffold is predicted to exhibit slower intrinsic clearance due to the absence of a free phenolic -OH group available for glucuronidation and sulfation, as well as reduced CYP450-mediated hydroxylation at the fluorine-occupied 5-position [1].

Bioisosterism Metabolic stability Indazole vs phenol Drug-likeness

Structural Differentiation from Close Analogs: Side-Chain Length and Terminal Group Effects on Lipophilicity and Target Binding

2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3, MW 311.4) is structurally distinguished from its closest commercially available analogs by the N-(3-phenylpropyl) side chain, which provides a three-carbon linker between the amide nitrogen and the terminal phenyl ring. In contrast, 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1421498-58-9) introduces an ether oxygen in the linker and a 4-fluorophenyl terminal group, altering both hydrogen-bonding capacity and conformational flexibility [1]. N-(5-fluoro-1H-indazol-3-yl)acetamide (CAS 1787840-50-9, MW 193.18) lacks the extended side chain entirely, resulting in significantly different molecular size, lipophilicity, and potential for occupying distal hydrophobic pockets in target proteins . 2-(5-Fluoro-1H-indazol-3-yl)acetic acid (CAS 885271-22-7) differs by having a carboxylic acid terminus instead of the N-phenylpropyl amide, which radically changes hydrogen-bond donor/acceptor properties and biological target compatibility . These structural differences predict divergent logP values, protein binding characteristics, and pharmacokinetic profiles.

Structure-activity relationship Lipophilicity Side-chain engineering Indazole-3-acetamide analogs

Recommended Application Scenarios for 2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide (CAS 1421491-53-3) Based on Available Evidence


Kinase Panel Screening Probe for Indazole-3-acetamide Chemotype Evaluation

Based on the established kinase inhibition landscape for indazole scaffolds, including the broad kinase panel disclosed in AbbVie patents US-9163007-B2 and US-8648069 (GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, Nek2), 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide can be deployed as a structurally distinct probe to explore the kinase selectivity profile of the 3-acetamide substitution vector compared to the better-characterized 5-substituted indazole series [1]. Its N-(3-phenylpropyl) side chain provides a unique hydrophobic footprint for assessing differential kinome-wide selectivity .

NOS-II Selectivity Studies Leveraging Fluorinated Indazole SAR

The class-level SAR from Claramunt et al. (2009) demonstrates that fluorination of the indazole aromatic ring enhances NOS-II inhibitory potency and isoform selectivity [1]. 2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide, bearing the 5-fluoro substitution pattern consistent with this validated strategy, is a suitable candidate for NOS-I versus NOS-II selectivity profiling and for exploring whether the 3-acetamide side chain further modulates isoform preference beyond the effects of fluorination alone [1].

Metabolic Stability Benchmarking Against Phenol-Based Bioisosteres

The indazole core is a recognized phenol bioisostere with intrinsically lower susceptibility to Phase I oxidation and Phase II conjugation (glucuronidation, sulfation) [1]. The 5-fluoro substituent additionally blocks a primary site of CYP-mediated hydroxylation. 2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide can be utilized in comparative in vitro metabolic stability assays (e.g., hepatocyte or microsomal incubation) to quantify the clearance advantage of the fluorinated indazole-3-acetamide scaffold over matched phenol-based analogs, providing procurement-relevant evidence for programs prioritizing metabolic stability [1].

Structural Tool Compound for Hydrophobic Pocket Occupancy Analysis

The N-(3-phenylpropyl) side chain of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide offers a three-carbon aliphatic linker terminating in an unsubstituted phenyl ring, a configuration that is not duplicated by any commercially available close analog (e.g., CAS 1421498-58-9 with an ether-containing linker, CAS 1787840-50-9 with only a methyl group) [1]. This compound can serve as a reference standard in SAR-by-catalog studies aimed at correlating N-alkyl side-chain length and terminal aryl group substitution with target binding affinity, solubility, and permeability parameters [1].

Quote Request

Request a Quote for 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.